(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone - 2034346-49-9

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Catalog Number: EVT-3067601
CAS Number: 2034346-49-9
Molecular Formula: C18H21ClN4O
Molecular Weight: 344.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently in phase III clinical trials for treating primary insomnia. [] It exhibits good potency and improved pharmacokinetics compared to earlier analogs. []

2. (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone []

  • Compound Description: This compound served as a starting point for developing a novel dual orexin receptor antagonist (DORA). [] While potent and brain-penetrating with in vivo efficacy comparable to the approved drug Suvorexant, it presented limitations like low metabolic stability, high plasma protein binding, low brain free fraction, and poor aqueous solubility. []
  • Relevance: This compound and (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone share the central 2-(1,2,3-triazol-2-yl)phenyl)methanone core structure. [] They also both feature a substituted pyrrolidine ring directly connected to the methanone carbonyl group. This shared scaffold suggests potential similarities in their binding to biological targets and emphasizes the importance of understanding the structure-activity relationships within this class of compounds.

3. (4‐chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone []

  • Compound Description: This compound represents an optimized DORA derived from the previously mentioned (5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone. [] It exhibits improved in vivo efficacy due to addressed liabilities of the parent compound. []
  • Relevance: This compound shares the core (2-(1,2,3-triazol-2-yl)phenyl)methanone scaffold and a substituted pyrrolidine linked to the carbonyl group with (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone. [] The presence of a chlorine atom in the para position of the phenyl ring, as seen in both compounds, highlights its potential significance in the structure-activity relationship. This compound underscores the impact of structural modifications on improving pharmacological properties within this chemical class.

4. rac‐[3‐(5‐chloro‐benzooxazol‐2‐ylamino)piperidin‐1‐yl]‐(5‐methyl‐2‐[1,2,3]triazol‐2‐ylphenyl)methanone []

  • Compound Description: This compound is a structural hybrid of Suvorexant, an approved insomnia drug, and a piperidine-containing DORA. [] This compound served as a starting point for developing novel DORAs. []
  • Relevance: This compound and (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone share a 2-(1,2,3-triazol-2-yl)phenyl)methanone motif. [] Although this compound incorporates a piperidine ring instead of pyrrolidine, its structural similarity to the target compound and its exploration as a DORA precursor make it relevant for comparative analysis and understanding the broader structure-activity landscape of this chemical class.

Properties

CAS Number

2034346-49-9

Product Name

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C18H21ClN4O

Molecular Weight

344.84

InChI

InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-12-7-16(13-22)23-20-10-11-21-23/h3-6,10-11,16H,1-2,7-9,12-13H2

InChI Key

ONKIVODMUGTLBS-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4N=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.